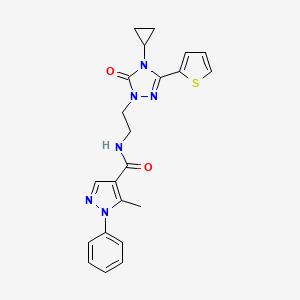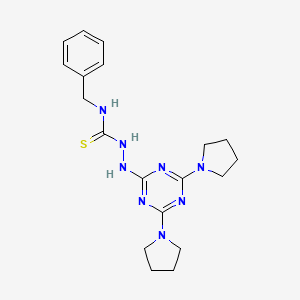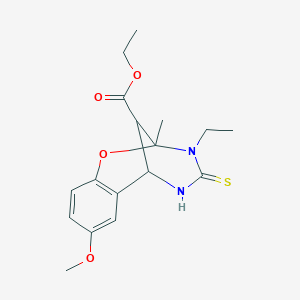![molecular formula C12H21Cl3N4 B2385004 1-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride CAS No. 1245569-20-3](/img/structure/B2385004.png)
1-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride, also known as DMPI, is a chemical compound that has been used extensively in scientific research. DMPI is a small molecule that belongs to the class of benzimidazole derivatives. It has been shown to have a range of biological activities, including the ability to inhibit the growth of cancer cells and to modulate the immune system.
作用機序
The exact mechanism of action of 1-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride is not fully understood, but it is thought to involve the inhibition of protein kinases. Protein kinases are enzymes that regulate various cellular processes, including cell growth and division. 1-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride has been shown to inhibit the activity of several protein kinases, including AKT and ERK, which are important for cancer cell survival and proliferation.
Biochemical and Physiological Effects
1-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and immunomodulatory properties, 1-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride has been shown to inhibit angiogenesis (the formation of new blood vessels), which is important for the growth and spread of cancer cells. 1-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride has also been shown to have anti-inflammatory properties, which may be beneficial for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of 1-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride is its relatively simple synthesis method, which makes it easily accessible for scientific research. 1-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride has also been shown to have low toxicity in vitro and in vivo, which is important for its potential use as a therapeutic agent.
However, one limitation of 1-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride is its poor solubility in water, which can make it difficult to use in some experiments. 1-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride also has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for the study of 1-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride. One area of interest is the development of 1-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the combination of 1-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride with other anti-cancer agents, which may enhance its therapeutic efficacy. Additionally, the study of the immunomodulatory properties of 1-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride may lead to the development of new immunotherapeutic approaches for cancer and other diseases.
Conclusion
In conclusion, 1-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride is a small molecule that has been extensively studied for its anti-cancer and immunomodulatory properties. Its relatively simple synthesis method and low toxicity make it a promising candidate for further research and potential use as a therapeutic agent. The investigation of 1-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride and its derivatives may lead to the development of new treatments for cancer and other diseases.
合成法
The synthesis of 1-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride involves the reaction of 3-(dimethylamino)propylamine with 1H-benzo[d]imidazole-5-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting product is then purified by recrystallization or column chromatography to obtain 1-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride as a trihydrochloride salt.
科学的研究の応用
1-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of a range of cancer cell lines, including breast, lung, and prostate cancer cells. 1-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising strategy for cancer therapy.
In addition to its anti-cancer activity, 1-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride has also been shown to modulate the immune system. It can stimulate the production of cytokines, which are important signaling molecules that regulate the immune response. 1-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride has also been shown to activate natural killer (NK) cells, which are a type of immune cell that can kill cancer cells and infected cells.
特性
IUPAC Name |
1-[3-(dimethylamino)propyl]benzimidazol-5-amine;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4.3ClH/c1-15(2)6-3-7-16-9-14-11-8-10(13)4-5-12(11)16;;;/h4-5,8-9H,3,6-7,13H2,1-2H3;3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNUXPGQPSASEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C=NC2=C1C=CC(=C2)N.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-Methyltriazol-4-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2384922.png)

![2-[(4-Bromophenyl)sulfanylmethyl]-6-chloro-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2384924.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2384931.png)



![(Z)-methyl 3-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2384938.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2384940.png)

![2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2384942.png)